REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].ClC1C=CC=C(C(OO)=[O:22])C=1.S([O-])([O-])=O.[Na+].[Na+].C1C(C(O[O-])=O)=CC=CC=1>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH:11]2[O:22][CH:10]2[CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3.4|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CC=CCC1
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
263.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
2800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
perbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)O[O-]
|
Name
|
perbenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)O[O-]
|
Name
|
starch iodine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring means and drip funnel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 8 liter, 4 necked flask equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
cooling jacket
|
Type
|
TEMPERATURE
|
Details
|
The reactants were cooled to a temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
to react for additional 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 1000 ml of an aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 81 g of sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Thereafter the mixture was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure with addition of 40 mg of p-methoxyquinone as a polymerization inhibitor
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC1CC2C(CC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |